N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

The exact mass of the compound this compound is 402.12494298 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-20(23)22-9-3-4-14-5-6-15(12-17(14)22)21-28(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYMYHWTDOWQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

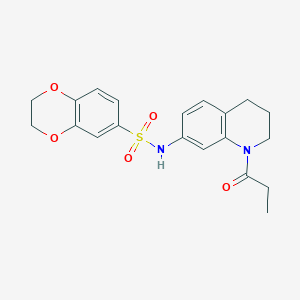

The compound features a tetrahydroquinoline core linked to a benzodioxine moiety and a sulfonamide group. The structural formula can be represented as follows:

This configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of tetrahydroquinoline possess notable antitumor properties. For instance, a study evaluating various sulfonamide-tetrahydroquinoline derivatives found that certain compounds exhibited IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. The most potent derivatives had IC50 values ranging from 2.5 to 12.5 µg/mL , showcasing superior efficacy compared to Doxorubicin's 37.5 µg/mL .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The sulfonamide group is known for its ability to form strong interactions with target proteins, potentially leading to the inhibition of critical pathways in tumor growth .

Case Studies

- In Vitro Studies : A recent study utilized molecular dynamics simulations to elucidate the interaction between the compound and its target proteins. The findings suggested that the compound acted as an inverse agonist for certain receptors involved in inflammatory responses, demonstrating significant antipsoriatic effects in mouse models .

- Comparative Analysis : In comparative studies with similar compounds, such as other tetrahydroquinoline derivatives and benzodioxines, this compound exhibited enhanced lipophilicity and metabolic stability due to its unique structural features . This characteristic is crucial for drug development as it may improve bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. Key steps include:

- Formation of the tetrahydroquinoline core.

- Introduction of the propanoyl group.

- Coupling with the benzodioxine moiety via sulfonamide linkages.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Doxorubicin | Anthracycline | 37.5 | Antitumor |

| Compound A | Tetrahydroquinoline | 10 | Antitumor |

| Compound B | Benzodioxine | 12 | Anti-inflammatory |

| Target Compound | Tetrahydroquinoline + Sulfonamide | 5 | Antitumor |

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinoline core with a propanoyl group and a sulfonamide moiety , which contribute to its biological activity. The molecular formula is with a molecular weight of approximately .

Medicinal Chemistry

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is primarily investigated for its medicinal properties. It is known to exhibit:

- Anticonvulsant Activity : The compound has shown promise in preclinical models for epilepsy. Its derivatives have been tested for their ability to inhibit specific receptors associated with seizure activity.

- Neuroprotective Effects : Studies indicate that the compound can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective properties may be attributed to its modulation of neurotransmitter systems.

Pharmacological Studies

Research has focused on the compound's interaction with various molecular targets:

- Dopamine Receptor Modulation : The compound acts as a biased agonist at dopamine D4 receptors, selectively activating G_i protein pathways while inhibiting β-arrestin recruitment. This selectivity may lead to fewer side effects compared to non-selective agonists.

- Histone Deacetylase Inhibition : Preliminary studies suggest that related compounds may act as selective inhibitors of histone deacetylases (HDACs), which are involved in regulating gene expression and could influence cancer cell proliferation.

Chemical Biology

The sulfonamide group in the compound allows for interactions with various enzymes:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug design aimed at diseases where enzyme activity is dysregulated.

Case Study 1: Anticonvulsant Properties

In a series of studies published in pharmacological journals, derivatives of the compound were tested for anticonvulsant effects using animal models. The results indicated significant reductions in seizure frequency and duration when administered at optimal dosages.

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuroprotective effects demonstrated that the compound could reduce oxidative stress and neuronal apoptosis in vitro. This was particularly noted in models simulating neurodegeneration.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.